Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 478400-02-1
VCID: VC18529408
InChI: InChI=1S/C11H7ClO4S/c1-14-11(13)10-9(12)5-2-6-7(16-4-15-6)3-8(5)17-10/h2-3H,4H2,1H3
SMILES:
Molecular Formula: C11H7ClO4S
Molecular Weight: 270.69 g/mol

Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate

CAS No.: 478400-02-1

Cat. No.: VC18529408

Molecular Formula: C11H7ClO4S

Molecular Weight: 270.69 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate - 478400-02-1

Specification

CAS No. 478400-02-1
Molecular Formula C11H7ClO4S
Molecular Weight 270.69 g/mol
IUPAC Name methyl 7-chlorothieno[2,3-f][1,3]benzodioxole-6-carboxylate
Standard InChI InChI=1S/C11H7ClO4S/c1-14-11(13)10-9(12)5-2-6-7(16-4-15-6)3-8(5)17-10/h2-3H,4H2,1H3
Standard InChI Key AJSYYVMAAHXWRV-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C2=CC3=C(C=C2S1)OCO3)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Methyl 7-chlorothieno[2,3-F] benzodioxole-6-carboxylate features a benzodioxole core (a benzene ring fused with a 1,3-dioxole ring) conjoined with a thiophene (thieno) ring system. The chlorine substituent occupies position 7 of the fused heterocycle, while the methyl ester group is located at position 6. This arrangement creates a planar, aromatic system with potential for π-π stacking interactions, a property often exploited in materials science and pharmaceutical design .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₇ClO₄S
Molecular Weight270.69 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely low in aqueous media
StabilitySensitive to strong acids/bases

The absence of melting/boiling point data underscores the need for further experimental characterization. Computational models predict moderate lipophilicity due to the chlorine and ester groups, suggesting potential membrane permeability in biological systems.

Spectroscopic Signatures

While direct spectral data for this compound are unavailable, analogues like methyl 7-chloro-1,2-benzoxazole-3-carboxylate (PubChem CID: 137965689) provide insights. Key features include:

  • IR Spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (C=O stretch of ester) and ~750 cm⁻¹ (C-Cl stretch) .

  • NMR: Expected signals include a singlet for the methyl ester (δ ~3.9 ppm in ¹H NMR) and aromatic protons deshielded by the electron-withdrawing chlorine and ester groups .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis likely involves sequential functionalization of a benzodioxole precursor. A plausible route includes:

  • Thiophene Ring Formation: Cyclocondensation of a dioxole-bearing diamine with sulfur-containing reagents.

  • Chlorination: Electrophilic aromatic substitution using Cl₂ or SO₂Cl₂, directed by the electron-rich thieno system.

  • Esterification: Introduction of the carboxylate group via Friedel-Crafts acylation followed by methylation .

Challenges and Optimization

Key hurdles include regioselectivity during chlorination and steric hindrance during esterification. A study on 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde demonstrated the utility of PCl₅ in dichloromethane for introducing electrophilic groups, a strategy potentially adaptable here . Yield optimization may require inert atmospheres and catalysts like Lewis acids (e.g., AlCl₃) .

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The chlorine atom at position 7 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides) under mild conditions, enabling diversification of the scaffold. For example, N-(6-chloro-7-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)-N-(2-methoxyethyl)methanesulfonamide (PubChem CID: 44443075) illustrates similar reactivity, where chlorine is replaced by a sulfonamide group .

Ester Hydrolysis

The methyl ester can be hydrolyzed to the carboxylic acid using aqueous NaOH or LiOH, facilitating further derivatization (e.g., amide coupling). This step is critical for generating bioactive analogues, as seen in 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, a kinase inhibitor precursor .

ParameterDescriptionSource
GHS PictogramWarning
Hazard StatementsH315-H319-H335 (Skin/Eye irritation)
Precautionary MeasuresUse PPE, avoid inhalation

Stability studies recommend storage at 2–8°C under inert gas to prevent hydrolysis or oxidation .

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